

Application Notes and Protocols for Measuring cGAS GTP Binding and Enzymatic Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

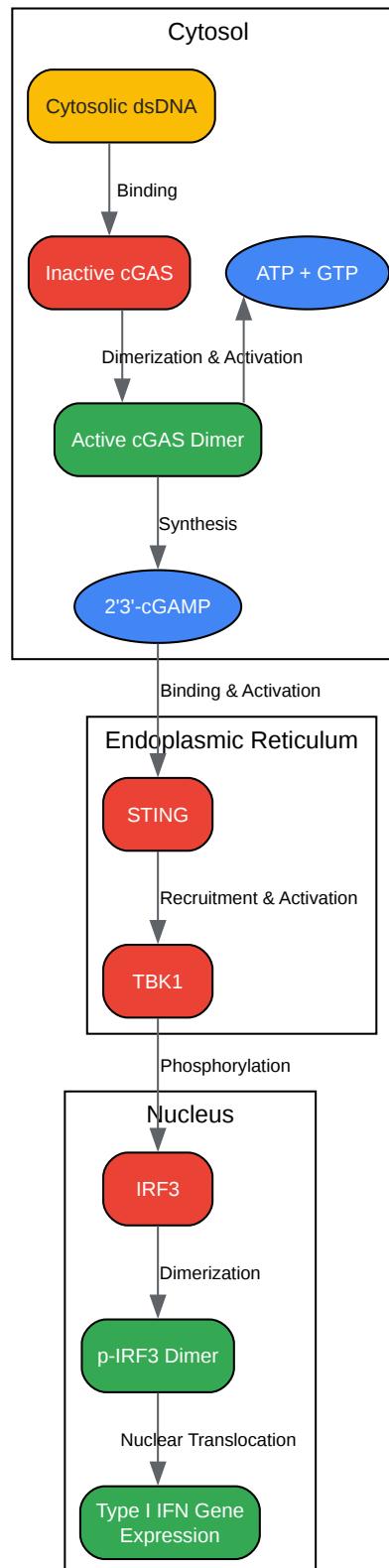
Compound Name: *Cgpac*

Cat. No.: *B052517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

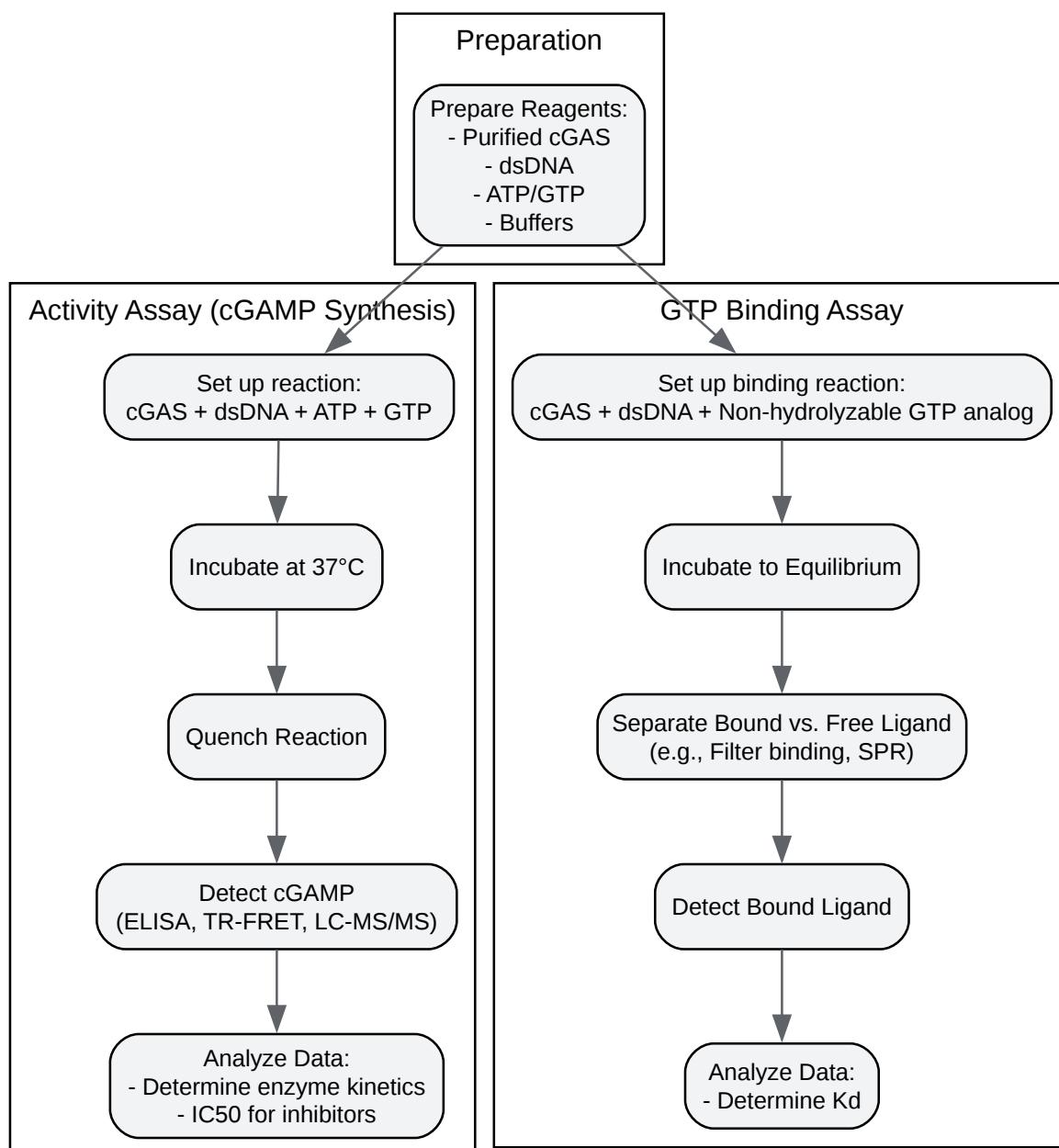

Cyclic GMP-AMP synthase (cGAS), likely the intended subject of the query "**Cgpac**," is a pivotal innate immune sensor. It does not function as a traditional GTPase that hydrolyzes GTP to GDP. Instead, cGAS is a nucleotidyltransferase that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.^{[1][2][3]} This activation of cGAS is a critical step in the cGAS-STING signaling pathway, which orchestrates immune responses against pathogens and cellular damage.^{[4][5][6]} Given its role in various diseases, including autoimmune disorders and cancer, assays to measure cGAS activity and its interaction with substrates like GTP are crucial for research and therapeutic development.^[2]

These application notes provide detailed protocols for measuring the enzymatic activity of cGAS through the quantification of cGAMP production and for assessing the binding of GTP to cGAS.

cGAS-STING Signaling Pathway

Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change and dimerizes, activating its enzymatic function.^[7] Activated cGAS then catalyzes the formation of 2'3'-cGAMP from ATP and GTP.^{[1][4]} cGAMP subsequently binds to the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This binding event triggers a

downstream signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which collectively establish an antiviral or inflammatory state.[4][5][8]



[Click to download full resolution via product page](#)

Caption: The cGAS-STING signaling pathway, initiated by cytosolic dsDNA.

Experimental Workflow

The following diagram outlines the general workflow for assessing cGAS activity and GTP binding.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for cGAS activity and GTP binding assays.

Quantitative Data Summary

The following table summarizes key kinetic parameters for human cGAS. Note that these values can vary depending on the specific experimental conditions, such as the length and concentration of the dsDNA activator.

Parameter	Substrate	Value	Reference
K _m (Michaelis Constant)	ATP	393.0 ± 15.3 μM	[9]
K _m (Michaelis Constant)	GTP	94.2 ± 11.1 μM	[9]
k _{cat} (Turnover Number)	-	2.4 - 2.6 min ⁻¹	[9]
K _D (Dissociation Constant)	G140 (inhibitor)	141 ± 80 nM	[5]

Protocols

Protocol 1: cGAS Enzymatic Activity Assay (cGAMP Production)

This protocol is adapted from commercially available ELISA-based kits and published methodologies for measuring cGAMP synthesis.[1][2]

Objective: To quantify the enzymatic activity of cGAS by measuring the production of 2'3'-cGAMP.

Materials:

- Purified recombinant human cGAS

- Double-stranded DNA (e.g., 100 bp dsDNA)
- ATP and GTP stock solutions (10 mM)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 20 mM EDTA, 5 mM MgCl₂
- Stop Solution (e.g., 0.5 M EDTA)
- 2'3'-cGAMP ELISA Kit (commercially available)
- Microplate reader

Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare a working solution of cGAS in Reaction Buffer. The final concentration will need to be optimized, but a starting point is 10-50 nM.
 - Prepare a working solution of dsDNA in Reaction Buffer. A typical concentration is 25 nM.
 - Prepare a mixture of ATP and GTP in Reaction Buffer. A common final concentration for each is 100 µM.
- Reaction Setup:
 - In a 96-well plate or microcentrifuge tubes, add the components in the following order:
 - Reaction Buffer
 - dsDNA
 - cGAS enzyme
 - (Optional) Test compounds (e.g., inhibitors)

- Pre-incubate the mixture for 10 minutes at room temperature to allow for cGAS-DNA binding.
- Initiation of Reaction:
 - Initiate the enzymatic reaction by adding the ATP/GTP mixture to each well.
 - The final reaction volume is typically 20-50 µL.
- Incubation:
 - Incubate the reaction plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
- Termination of Reaction:
 - Stop the reaction by adding an equal volume of Stop Solution.
- Quantification of cGAMP:
 - Quantify the amount of 2'3'-cGAMP produced using a commercial ELISA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where cGAMP in the sample competes with a labeled cGAMP for binding to a specific antibody.
- Data Analysis:
 - Generate a standard curve using known concentrations of 2'3'-cGAMP.
 - Determine the concentration of cGAMP in each sample by interpolating from the standard curve.
 - Calculate the specific activity of cGAS (e.g., in pmol of cGAMP/min/mg of cGAS).
 - For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: GTP Binding Assay using a Non-Hydrolyzable Analog

This protocol describes a filter binding assay to measure the direct binding of GTP to cGAS, using a non-hydrolyzable GTP analog to prevent enzymatic turnover.

Objective: To determine the binding affinity (K_d) of GTP for cGAS.

Materials:

- Purified recombinant human cGAS
- Double-stranded DNA (e.g., 100 bp dsDNA)
- Non-hydrolyzable, radiolabeled GTP analog (e.g., [γ -³²P]GTPyS or [³H]GppNHP)
- Unlabeled GTPyS or GppNHP
- Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
- Nitrocellulose and cellulose acetate filter membranes (0.45 μ m pore size)
- Filter apparatus
- Wash Buffer: Cold Binding Buffer
- Scintillation fluid and counter

Procedure:

- Reaction Setup:
 - Prepare a reaction mix in microcentrifuge tubes containing:
 - Binding Buffer
 - A fixed, low concentration of radiolabeled non-hydrolyzable GTP analog (e.g., 1-10 nM).
 - A fixed concentration of cGAS (e.g., 50 nM).

- A fixed, saturating concentration of dsDNA (e.g., 100 nM).
- Varying concentrations of unlabeled non-hydrolyzable GTP analog for competition binding (e.g., from 0 to 100 μ M).

• Incubation:

- Incubate the reaction mixtures at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

• Filtration:

- Pre-soak the nitrocellulose and cellulose acetate filters in Wash Buffer.
- Assemble the filter apparatus with the nitrocellulose membrane on top of the cellulose acetate membrane.
- Rapidly filter the reaction mixtures through the membranes under vacuum. The protein and bound ligand will be retained on the nitrocellulose filter, while the unbound ligand will pass through.
- Immediately wash the filters twice with 5 mL of cold Wash Buffer to remove non-specifically bound ligand.

• Quantification:

- Place the nitrocellulose filters in scintillation vials.
- Add scintillation fluid and vortex.
- Measure the radioactivity retained on the filters using a scintillation counter.

• Data Analysis:

- Plot the amount of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor.

- Fit the data to a one-site competition binding model to determine the IC₅₀ of the unlabeled ligand.
- Calculate the equilibrium dissociation constant (K_d) for the GTP analog using the Cheng-Prusoff equation.

Conclusion

The protocols and information provided here offer a comprehensive guide for studying the enzymatic activity and GTP binding characteristics of cGAS. By understanding these fundamental properties, researchers can further elucidate the role of the cGAS-STING pathway in health and disease and advance the development of novel therapeutics targeting this critical innate immune signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The catalytic mechanism of cyclic GMP-AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Characterization of binding kinetics of A2AR to Gas protein by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insight into the cGAS active site explains differences between therapeutically relevant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. mdpi.com [mdpi.com]
- 9. GppNHp, Non-hydrolyzable GTP analog (CAS 64564-03-0) | Abcam [abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring cGAS GTP Binding and Enzymatic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052517#protocol-for-measuring-cgpac-gtp-binding-and-hydrolysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com